Diethanolamine

Catalog No.
S526236
CAS No.
111-42-2
M.F
C4H11NO2
C4H11NO2
(CH2CH2OH)2NH
M. Wt
105.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethanolamine

CAS Number

111-42-2

Product Name

Diethanolamine

IUPAC Name

2-(2-hydroxyethylamino)ethanol

Molecular Formula

C4H11NO2
C4H11NO2
(CH2CH2OH)2NH

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2

InChI Key

ZBCBWPMODOFKDW-UHFFFAOYSA-N

SMILES

C(CO)NCCO

Solubility

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992)
Miscible (1X10+6 mg/L) with water at 20 °C
Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene
Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether.
1000 mg/mL at 20 °C
Solubility in water: very good
95%

Synonyms

diethanolamine, diethanolamine acetate, diethanolamine bisulfate, diethanolamine fumarate, diethanolamine hydrochloride, diethanolamine maleate, diethanolamine maleate (1:1), diethanolamine phosphate, diethanolamine sulfate (1:1), diethanolamine sulfate (2:1), diethanolamine sulfite, diethanolamine sulfite (1:1), diethanolammonium sulfate

Canonical SMILES

C(CO)NCCO

Description

The exact mass of the compound Diethanolamine is 105.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 57° f (ntp, 1992)9.51 mmiscible (1x10+6 mg/l) with water at 20 °cvery soluble in water, ethanol; slightly soluble in ethyl ether, benzenemiscible with methanol. acetone, alcohol, chloroform, glycerin. solubility at 25 °c in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. slightly soluble to insoluble in petroleum ether.1000 mg/ml at 20 °csolubility in water: very good95%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4959. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emulsifying; Foam boosting; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Surfactants and Detergents:

DEA is a crucial building block for creating surface-active agents (surfactants) and detergents commonly used in research laboratories. By reacting DEA with long-chain fatty acids, scientists can produce diethanolamides and their salts. These molecules exhibit amphiphilic properties, meaning they have both water-loving (hydrophilic) and water-hating (hydrophobic) regions. This characteristic makes them ideal for applications like solubilizing hydrophobic compounds in aqueous solutions, creating emulsions, and promoting foaming – all essential techniques in various research protocols NCBI Bookshelf - Diethanolamine (DEA): ). For instance, DEA-based detergents are used in protein extraction and purification procedures.

CO2 Capture and Removal:

Diethanolamine's ability to react with acidic gases like carbon dioxide (CO2) makes it a potential candidate for CO2 capture technologies. Research explores using DEA solutions in absorption processes to remove CO2 from industrial gas streams. When DEA comes in contact with CO2, a reversible chemical reaction occurs, forming a stable complex. This captured CO2 can then be separated from the DEA solution for further processing or storage Neliti - The Use of Diethanolamine as a Co2 Absorbent in Was Take the Determination Coral Reef Age in Barrang Lompo Island Spermonde Islands Through Measurements of 14c Activity by Liquid Scintillation Counting (Lsc) Method: . Research in this area is ongoing, with scientists investigating ways to optimize the process for efficiency and minimize environmental impact.

Solvent for Drug Formulations:

Due to its water solubility and mild basicity, DEA can be used as a solvent for certain drugs and pharmaceuticals in research settings. Aqueous solutions of DEA can help dissolve poorly water-soluble drugs, facilitating their administration through intravenous injection. However, it's important to note that DEA itself might have potential health concerns, and its use in drug formulations is subject to strict regulations and ongoing research on safer alternatives NCBI Bookshelf - Diethanolamine (DEA): ).

Diethanolamine is an organic compound with the chemical formula HN(CH₂CH₂OH)₂. It appears as a colorless, viscous liquid at room temperature, although it can also exist as a white solid due to its hygroscopic nature. Diethanolamine is classified as a secondary amine and a diol, exhibiting both basic and hydrophilic properties due to its amine and hydroxyl groups. It is soluble in water and has a variety of applications in industrial processes and consumer products. The International Agency for Research on Cancer classified diethanolamine as "possibly carcinogenic to humans" in 2013, highlighting concerns regarding its safety .

While DEA offers numerous industrial applications, safety considerations are essential.

  • Toxicity: Studies suggest potential carcinogenic effects with prolonged high-dose dermal exposure. The International Agency for Research on Cancer (IARC) classifies DEA as “possibly carcinogenic to humans”.
  • Skin and eye irritant: Direct contact with DEA can cause irritation to the skin and eyes.
  • Flammability: DEA is combustible and can release harmful fumes upon burning.

Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling DEA, including gloves, safety glasses, and respiratory protection if necessary.
  • Ensure proper ventilation in work areas where DEA is used.
  • Follow safe handling and disposal practices as outlined in safety data sheets (SDS).
, particularly involving carbon dioxide and hydrogen sulfide. In aqueous solutions, it reacts with carbon dioxide to form carbamates through a zwitterion mechanism. This reaction is crucial for gas treatment processes, especially in natural gas purification . The reaction can be summarized as follows:

  • Formation of Zwitterion:
    RNH2+CO2RNHCOO+H+\text{RNH}_2+\text{CO}_2\rightarrow \text{RNHCOO}^-+\text{H}^+
  • Deprotonation:
    RNHCOO+BRNHCOO0+HB+\text{RNHCOO}^-+\text{B}\rightarrow \text{RNHCOO}^0+\text{HB}^+

Additionally, diethanolamine can react with fatty acids to form diethanolamides, which are used in surfactants .

While diethanolamine has various industrial applications, its biological activity raises safety concerns. It is known to be a potential skin irritant and has been associated with sensitization in occupational settings. Its toxicity extends to aquatic organisms, prompting environmental safety measures . Furthermore, studies indicate that exposure may lead to carcinogenic effects in certain conditions, necessitating careful handling .

Diethanolamine is synthesized primarily through the reaction of ethylene oxide with ammonia. The process involves the following steps:

  • Ethylene oxide reacts with ammonia to produce ethanolamine:
    C2H4O+NH3H2NCH2CH2OH\text{C}_2\text{H}_4\text{O}+\text{NH}_3\rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{OH}
  • A second equivalent of ethylene oxide is added to produce diethanolamine:
    C2H4O+H2NCH2CH2OHHN CH2CH2OH)2\text{C}_2\text{H}_4\text{O}+\text{H}_2\text{NCH}_2\text{CH}_2\text{OH}\rightarrow \text{HN CH}_2\text{CH}_2\text{OH})_2

This method yields approximately 300 million kilograms annually, with the product ratio adjustable by altering reactant stoichiometry .

Diethanolamine is utilized across various sectors:

  • Surfactants: It is a key ingredient in soaps and detergents due to its ability to form emulsions.
  • Corrosion Inhibitors: Used in oil refineries for hydrogen sulfide removal from sour gas.
  • Chemical Feedstock: Serves as a precursor for morpholine and other derivatives.
  • Cosmetics: Incorporated into shampoos and conditioners for texture enhancement .

Research on diethanolamine's interactions focuses on its kinetics with carbon dioxide and other amines. Studies have shown that diethanolamine reacts rapidly with carbon dioxide, forming stable carbamate complexes, which are vital for gas absorption processes . The interaction dynamics can vary based on temperature and concentration, impacting its efficiency in industrial applications.

Diethanolamine shares similarities with other alkanolamines but possesses unique characteristics that distinguish it from them.

Compound NameStructureUnique Features
MonoethanolamineHN(CH₂CH₂OH)Primary amine; less hydrophilic than diethanolamine.
TriethanolamineN(CH₂CH₂OH)₃Tertiary amine; exhibits different reactivity patterns.
MethyldiethanolamineN(CH₃)(CH₂CH₂OH)₂Contains a methyl group; used similarly but varies in properties.
IsopropanolamineN(CH(CH₃)₂)(CH₂CH₂OH)Branched structure; different solubility characteristics.

Diethanolamine's dual functionality as both an amine and a diol makes it particularly versatile for applications requiring both hydrophilicity and basicity .

Fundamental Molecular Structure

Diethanolamine exhibits the molecular formula C₄H₁₁NO₂ with a molecular weight of 105.14 g/mol [1] [2]. The compound features a central nitrogen atom bonded to two ethanolamine arms, creating a symmetrical structure that adopts C₁ point group symmetry [3]. The molecular geometry is characterized by a pyramidal arrangement around the nitrogen center, consistent with sp³ hybridization and the presence of a lone pair of electrons [1] [4].

The optimized molecular geometry, determined through density functional theory calculations using the B3LYP method with 6-311++G(d,p) basis set, reveals specific geometric parameters that define the molecular structure [4] [3]. The nitrogen atom exhibits tetrahedral geometry with bond angles approaching the ideal 109.5°, though slightly compressed due to the lone pair repulsion effect [5] [6].

Bond Length Analysis

Computational studies have provided detailed insights into the bond lengths within diethanolamine. The nitrogen-carbon bond lengths are calculated as 1.459 Å and 1.461 Å for the two N-C connections, indicating slight asymmetry in the molecular framework [4] [3]. These values are consistent with typical secondary amine N-C bond lengths and reflect the influence of electron-donating hydroxyl groups on the nitrogen center.

The carbon-oxygen bond lengths are determined to be 1.425 Å and 1.427 Å, representing the C-O bonds in the hydroxyl functionalities [4] [3]. These distances are characteristic of primary alcohol C-O bonds and are shorter than typical C-C single bonds but longer than C=O double bonds, confirming the single-bond character of these connections.

The carbon-hydrogen bond lengths range from 1.093 to 1.100 Å, typical for aliphatic C-H bonds in ethyl chains [4] [3]. The oxygen-hydrogen bond length is calculated as 0.961 Å, consistent with hydroxyl O-H bonds and indicating moderate hydrogen bonding capability [4] [3].

Bonding Characteristics and Electronic Structure

The bonding in diethanolamine combines characteristics of both amines and alcohols, resulting in a polyfunctional molecule with unique properties [1]. The nitrogen atom maintains a lone pair of electrons, conferring basic character to the molecule with a pKa value of 8.88 [7]. This basicity allows diethanolamine to act as a proton acceptor and participate in hydrogen bonding interactions.

The hydroxyl groups provide hydrogen bonding capability and increase water solubility [1] [7]. The combination of the basic nitrogen center and hydrogen-bonding hydroxyl groups makes diethanolamine an effective ligand for metal coordination [8] [9], capable of acting as both N and O donor.

Spectroscopic Signatures

Fourier Transform Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes of diethanolamine. Experimental FT-IR spectra recorded using a Perkin Elmer 100 FT-IR spectrometer in the range of 4000-400 cm⁻¹ have been compared with calculated frequencies to validate theoretical predictions [4] [3].

The N-H stretching vibration is calculated at 3452 cm⁻¹, characteristic of secondary amine functionality [4]. This frequency reflects the influence of the electron-donating ethanol groups on the nitrogen environment. The C-H stretching modes appear in the region 3062-2853 cm⁻¹ (calculated) and 2930-2847 cm⁻¹ (experimental), representing both symmetric and asymmetric stretching vibrations of the methylene groups [4] [3].

In-plane C-H vibrations, including scissoring and rocking modes, are calculated at 1507-1480 cm⁻¹ and 1299-1286 cm⁻¹, respectively [4]. Out-of-plane C-H vibrations, encompassing wagging and twisting motions, are observed at 1440-1314 cm⁻¹ (calculated) and 1456-1301 cm⁻¹ (experimental) [4] [3].

The N-C stretching vibration appears at 1136-1135 cm⁻¹ (calculated) and 1123 cm⁻¹ (experimental), with excellent agreement between theoretical and experimental values [4] [3]. The C-O stretching modes also demonstrate good correlation between calculated and experimental frequencies, confirming the accuracy of the computational model.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information through inelastic light scattering [10]. The technique has been applied to diethanolamine analysis, particularly in the context of carbon dioxide solubility studies [10]. Raman spectra of diethanolamine show characteristic peaks that can be used for quantitative analysis and molecular identification.

The Raman spectrum exhibits intensity variations with concentration, particularly in spectral regions from 1200-1500 cm⁻¹, which are associated with carbamate formation when diethanolamine interacts with carbon dioxide [10]. The region from 1000-1080 cm⁻¹ shows peaks related to carbonate and bicarbonate formation during chemical reactions [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has been employed to characterize diethanolamine structure and dynamics [11] [12]. ¹H NMR spectroscopy at 600 MHz in aqueous solution provides detailed information about the hydrogen environments within the molecule [13]. The technique has been utilized in mixture analysis applications, taking advantage of diethanolamine's properties as a viscous solvent for multidimensional NMR experiments [11].

The use of diethanolamine as a viscous solvent component in diethanolamine/DMSO-d₆ binary mixtures enables specialized NMR techniques such as ViscY experiments, which exploit reduced molecular tumbling to enhance magnetization transfer through dipolar cross-relaxation [11].

Computational Chemistry Insights

Density Functional Theory Studies

Comprehensive density functional theory calculations have been performed on diethanolamine using the B3LYP hybrid functional with 6-311++G(d,p) basis set [4] [3]. These calculations provide detailed insights into the electronic structure, geometry optimization, and vibrational properties of the molecule.

The DFT methodology employs Becke's three-parameter exchange functional combined with Lee-Yang-Parr correlation functional, representing a well-established approach for organic molecule calculations [3] [14]. The 6-311++G(d,p) basis set includes diffuse and polarization functions, ensuring accurate description of both valence and extended electron distributions [4] [3].

Geometry optimization calculations confirm that diethanolamine adopts a stable configuration with no imaginary frequencies, indicating a true minimum on the potential energy surface [4] [3]. The calculated geometric parameters show excellent agreement with available experimental data and demonstrate the reliability of the computational approach.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations have been performed to predict and assign the infrared and Raman spectra of diethanolamine [4] [3]. The calculated frequencies show excellent correlation with experimental values, with correlation coefficients of 0.9988 for the B3LYP/6-311++G(d,p) level of theory [4] [3].

The frequency calculations enable detailed mode assignments for all observed vibrational bands. Scaling factors derived from the ratio of calculated to experimental frequencies for the strongest peaks provide improved agreement between theory and experiment [4]. The linear relationship between calculated and experimental frequencies demonstrates the predictive capability of the theoretical approach.

Electronic Properties and Thermodynamic Parameters

DFT calculations provide access to various electronic properties and thermodynamic parameters of diethanolamine. The gas-phase enthalpy of formation has been determined as -94.91 ± 0.69 kcal/mol through combustion calorimetry studies [15]. These thermodynamic data are essential for understanding the stability and reactivity of diethanolamine in various chemical processes.

The electronic structure calculations reveal the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing insights into the chemical reactivity and electron-donating capacity of the molecule [16] [14]. The calculated dipole moment and polarizability contribute to understanding the intermolecular interactions and solvent properties of diethanolamine.

          Parameter         Value              MethodN-C bond length (1)       1.459 Å B3LYP/6-311++G(d,p)N-C bond length (2)       1.461 Å B3LYP/6-311++G(d,p)C-O bond length (1)       1.425 Å B3LYP/6-311++G(d,p)C-O bond length (2)       1.427 Å B3LYP/6-311++G(d,p)

C-H bond length (range) 1.093-1.100 Å B3LYP/6-311++G(d,p)
O-H bond length 0.961 Å B3LYP/6-311++G(d,p)
Molecular formula C₄H₁₁NO₂ Experimental
Molecular weight 105.14 g/mol Experimental
Point group symmetry C₁ Computational

                 Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)                     Assignment                   N-H stretching                        3452                 Not specified      Primary amine N-H stretch

C-H stretching (symmetric/asymmetric) 3062-2853 2930-2847 Aliphatic C-H stretching modes
O-H stretching Not specified Not specified Alcohol O-H stretch
C-H in-plane (scissoring) 1507-1480 Not specified C-H bending in molecular plane
C-H in-plane (rocking) 1299-1286 Not specified C-H rocking motion
C-H out-of-plane (wagging) 1440-1314 1456-1301 C-H wagging out of plane
C-H out-of-plane (twisting) 1440-1314 1456-1301 C-H twisting motion
N-C stretching 1136-1135 1123 Amine C-N stretching
C-O stretching Good agreement Good agreement Alcohol C-O stretching

               Property       Value       Source          Melting point        28°C Experimental          Boiling point     268.8°C Experimental        Density at 20°C  1.097 g/mL ExperimentalRefractive index (nD20)      1.4747 Experimental Vapor pressure at 20°C <0.01 mm Hg ExperimentalSurface tension at 25°C 48.5 dyn/cm Experimental      Viscosity at 30°C      380 cP Experimental            pKa at 25°C        8.88 Experimental

Dielectric constant at 25°C 2.8 Experimental Flash point 152°C Experimental

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999)
Liquid; Pellets or Large Crystals
Liquid, Other Solid; Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals
Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO]
Light yellow paste; [Akzo Nobel MSDS]
Solid
WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor.

Color/Form

A faintly colored, viscous liquid or deliquescent prisms
Deliquescent prisms. Usually offered as a viscous liquid
Colorless crystals or a syrupy, white liquid (above 82 °F)

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

105.078978594 g/mol

Monoisotopic Mass

105.078978594 g/mol

Boiling Point

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992)
268.8 °C
BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg
268.80 °C. @ 760.00 mm Hg
269 °C
516 °F (decomposes)
516 °F (Decomposes)

Flash Point

279 °F (NTP, 1992)
279 °F
134 °C (Open cup)
342 °F (172 °C) (open cup)
134 °C o.c.

Heavy Atom Count

7

Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.65 (Air = 1)
Relative vapor density (air = 1): 3.65
3.65

Density

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink
1.0966 at 20 °C
Relative density (water = 1): 1.09 (liquid)
1.1
1.10

LogP

-1.43 (LogP)
log Kow= - 1.43
-1.43

Odor

Mild, ammonia-like odor

Appearance

Solid powder

Melting Point

82 °F (NTP, 1992)
27.9 °C
28 °C
82 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AZE05TDV2V

Related CAS

14426-21-2 (hydrochloride)
20261-60-3 (sulfate[2:1] salt)
23251-72-1 (acetate salt)
29870-32-4 (phosphate salt)
50909-06-3 (maleate)
59219-56-6 (sulfate[1:1])
66085-61-8 (sulfite)
66085-61-8 (sulfite[1:1])

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Mechanism of Action

Diethanolamine (DEA) is a widely used ingredient in many consumer products and in a number of industrial applications. It has been previously reported that dermal administration of DEA to mice diminished hepatic stores of choline and altered brain development in the fetus. The aim of this study was to use mouse neural precursor cells in vitro to assess the mechanism underlying the effects of DEA. Cells exposed to DEA treatment (3mM) proliferated less (by 5-bromo-2-deoxyuridine incorporation) at 48 hr (24% of control [CT]), and had increased apoptosis at 72 hr (308% of CT). Uptake of choline into cells was reduced by DEA treatment (to 52% of CT), resulting in diminished intracellular concentrations of choline and phosphocholine (55 and 12% of CT, respectively). When choline concentration in the growth medium was increased threefold (to 210 uM), the effects of DEA exposure on cell proliferation and apoptosis were prevented, however, intracellular phosphocholine concentrations remained low. In choline kinase assays, we observed that DEA can be phosphorylated to phospho-DEA at the expense of choline. Thus, the effects of DEA are likely mediated by inhibition of choline transport into neural precursor cells and by altered metabolism of choline. /This/ study/ suggests that prenatal exposure to DEA may have a detrimental effect on brain development.
Diethanolamine increased the incidence and multiplicity of liver tumors in the mouse following chronic exposure. Diethanolamine is known to inhibit cellular choline uptake. Since choline deficiency produces tumors in rodents, diethanolamine, through choline depletion, may result in tumor development in rodents. The potential for diethanolamine to function through this mode of action in humans is not known. The present studies examined the effect of diethanolamine (0-500 mug/mL) and choline depletion on DNA synthesis and changes in expression of genes involved in cell growth pathways in primary cultures of mouse, rat, and human hepatocytes. In mouse and rat hepatocytes DNA synthesis was increased following treatment with 10 mug/mL diethanolamine and higher (3- to 4-fold over control). In contrast, diethanolamine failed to increase DNA synthesis in human hepatocytes. Incubation of hepatocytes in medium containing reduced choline (1/10 to 1/100 of normal medium; 0.898 to 0.0898 mg/L vs. 8.98 mg/L) increased DNA synthesis (1.6- and 1.8-fold of control in mouse and rat hepatocytes, respectively); however, choline depletion did not induce DNA synthesis in human hepatocytes. Mouse and rat hepatocytes incubated in medium supplemented with 2- to 50-fold excess choline reduced diethanolamine-induced DNA synthesis to control levels or below. Gene expression analysis of mouse and rat hepatocytes following diethanolamine treatment showed increases in genes associated with cell growth and decreases in expression of genes involved in apoptotic pathways. These results support the hypothesis that choline depletion is central to the mode of action for the induction of rodent hepatic neoplasia by diethanolamine. Furthermore, since diethanolamine treatment or choline depletion failed to induce DNA synthesis in human hepatocytes, these results suggest that humans may not be at risk from the carcinogenic effects of diethanolamine.
Diethanolamine which interferes with phospholipid metab produced a loss of mitochondrial integrity after subacute admin to Sprague-Dawley rats.
Diethanolamine inhibited in vitro synthesis of phosphatidyl choline and phosphatidyl ethanolamine in rat liver tissue.

Vapor Pressure

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992)
0.00028 [mmHg]
2.8X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C:
<0.01 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

111-42-2
61791-44-4
61791-46-6

Absorption Distribution and Excretion

(14)C-Diethanolamine (7 mg/kg bw) was given orally to male Fischer 344 rats once or by daily repeat dosing for up to eight weeks. Single oral doses (0.7-200 mg/kg bw) were well absorbed but excreted very slowly. About 20-30% of oral and intravenous doses (7 mg/kg bw) was found in urine (mainly as unchanged diethanolamine), with less than 3% in feces and only 0.2% or less was exhaled (CO2) within 48 h. Most of the diethanolamine was retained in tissues at high concentrations. The tissue-to-blood ratios were 150-200 for the liver and kidney, 30-40 for the lung and spleen and 10-20 for the heart, brain and muscle. Tissue radioactivity was found mainly in aqueous extracts (up to 90%) and 5-10% was organic-extractable.
(14)C-Diethanolamine was applied to 19.5 sq cm of the dorsal skin (20 mg/sq cm, 1500 mg/kg bw) and covered for 48 hr (no washing) or for 6 hr before it was removed by washing. Absorbed (14)C-diethanolamine was determined in 48-hr urine and feces and from sampled tissues. Unwashed rats absorbed 1.4% and washed animals 0.64% of the dose, while the majority of (14)C-diethanolamine was recovered in the occlusive wrappings (80%) and in skin of the dose site (3.6%). The radioactivity was found in carcass, liver or kidneys but very little in urine (0.11%), feces or blood
Studies of the penetration of (14)C-diethanolamine from cosmetic formulations (shampoos hair dyes and body lotions) through human skin samples indicated that approximately 0.1% of the applied dose of shampoo and hair dye formulations was absorbed into the receptor fluid after 5-30 minutes; in a 72-hour repeated dose study with a body lotion formulation, nearly 30% of applied diethanolamine accumulated in the skin and approximately 1% was absorbed into the receptor fluid.
Dermal absorption of diethanolamine is suggested to occur in rats since N-nitrosodiethanolamine was excreted in the urine of male Sprague-Dawley rats which had been administered diethanolamine by dermal application and given nitrite in their drinking water.

Metabolism Metabolites

Treatment of Wistar or Sherman rats with diethanolamine caused increases in the formation of hepatic phospholipids. In addition, dietary administration led to incorporation of ethanolamine into hepatic phospholipids, and repeated oral administration of diethanolamine in drinking water (one to three wk) at a dose of 320 mg/kg/day was found to reduce the level of incorporation of ethanolamine and choline into hepatic and renal phospholipids in Sprague-Dawley rats.
Dermal absorption of diethanolamine is suggested to occur in rats since N-nitrosodiethanolamine was excreted in the urine of male Sprague-Dawley rats which had been administered diethanolamine by dermal application and given nitrite in their drinking water.
Diethanolamine is known to be incorporated into membrane phospholipids. It can be O-phosphorylated and N-methylated to metabolites that are incorporated into polar head groups as aberrant membrane phospholipids (phosphoglyceride and sphingomyelin analogues) via the ethanolamine metabolic pathway.
After a single intravenous or oral administration of diethanolamine, rats predomnantly excreted the parent compound in the urine; after repeated oral administration, the parent compound was still the major product excreted in the urine but N-methylated metabolites were also detected. The parent compound also accounted for the majority of radioactivity extracted from the liver and brain of rats administered (14)C-diethanolamine; two minor metabolites identified in tissues were N-methyldiethanolamine and N,N-dimethyldiethanolamine.

Wikipedia

Diethanolamine
Bafilomycin

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Corrosives
Cosmetics -> Foam boosting; Antistatic; Surfactant; Emulsifying

Methods of Manufacturing

Ethanolamines are produced on an industrial scale exclusively by reaction of ethylene oxide with excess ammonia ... The reaction of ethylene oxide with ammonia takes place slowly and is accelerated by water. Anhydrous procedures employ a fixed-bed catalyst consisting of an organic ion-exchange resin or thermally more stable acidic inorganic clays or zeolites. In all conventional processes, reaction takes place in the liquid phase, and the reactor pressure is usually sufficiently large to prevent vaporization of ammonia and ethylene oxide at the reaction temperature. In current procedures, ammonia concentrations in water between 50 and 100%, pressures up to 16 MPa, reaction temperatures up to 150 °C, and an excess up to 40 mol of ammonia permole of ethylene oxide are used. The reaction is highly exothermic; the enthalpy of reaction is about 125 kJ per mole of ethylene oxide. ... Unconsumed ammonia and water are separated from the products in a distillation line downstream of the reactor and are recycled. ... Product distribution of the three ethanolamines can be controlled by appropriate choice of the ammonia:ethylene oxide ratio. A higher diethanolamine or triethanolamine content can also be obtained by recycling monoethanolamine or diethanolamine to the reactor or by treating them with ethylene oxide in a separate unit.
Reaction of ethylene oxide and excess ammonia, followed by fractionation of the three ethanolamines (mono, di, & tri)

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
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Custom Compounding of Purchased Resins
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Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
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Ethanol, 2,2'-iminobis-: ACTIVE
Functions as emulsifier to produce foam and bubbles. Diethanolamine is mostly combined with other substances and is rarely used in cosmetic products. When it is used, it is added at small levels to make sure the product is not harsh when applied to the skin (adjusts the acidity).
General industry production ratios are triethanolamine 37%; monoethanolamine 32% and diethanolamine 31%

Analytic Laboratory Methods

Evaluation of occupational exposure to amines poses a major practical challenge since the sampling and analytical methods available are substance-specific and are often complicated to use or not very efficient. This article presents the optimization and validation of a sampling system and an analytical method for the simultaneous determination of seven amines among the most likely to be encountered at the workplace: diethanolamine, ethanolamine, methylamine, isopropylamine, morpholine, dimethylamine and aniline. Sampling is by means of cassettes with impregnated glass fiber filters, while the analysis is based on high performance liquid chromatography coupled with mass spectrometry detection. This system, independent of the amine to be analyzed, was found to be simple and reliable.
A passive sampler tool (solid-phase microextraction, SPME) was optimized to measure freely dissolved concentrations (Cw,free) of lauryl diethanolamine (C12-DEA). C12-DEA can be protonated and act as a cationic surfactant. From the pH-dependent sorption to neutral SPME coatings (polyacrylate and PDMS), a pKa of 8.7 was calculated, which differs more than two units from the value of 6.4 reported elsewhere. Polyacrylate coated SPME could not adequately sample largely protonated C12-DEA in humic acid solutions of pH 6. A new hydrophobic SPME coating with cation-exchange properties (C18/SCX) sorbed C12-DEA 100 fold stronger than polyacrylate, because it specifically sorbs protonated C12-DEA species. The C18/SCX-SPME fiber showed linear calibration isotherms in a concentration range of <1 nM-1 uM (well below the CMC). Using the C18/SCX-SPME fibers, linear sorption isotherms to Aldrich humic acid at pH 6 (ionic strength 0.015 M) were measured over a broad concentration range with a sorption coefficient of 10(5.3).
Method: NIOSH 3509, Issue 2; Procedure: ion chromatography; Analyte: diethanolamine; Matrix: air; Detection Limit: 13 ug/sample.
Method: OSHA PV2018; Procedure: high performance liquid chromatography using ultraviolet detection; Analyte: diethanolamine; Matrix: air; Detection Limit: 0.04 ppm.
For more Analytic Laboratory Methods (Complete) data for DIETHANOLAMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

The purpose of this research was to develop a simultaneous determination method for monoethanol-amine (MEA) and diethanolamine (DEA) in workplace air for risk assessment. The characteristics of the proposed method, such as recovery, quantitation limit, reproducibility and storage stability of the samples, were examined. An air sampling cassette containing two sulfuric acid-treated glass fiber filters was chosen as the sampler. The MEA and DEA were extracted from the sampler filters, derivatized with 9-fluorenylmethyloxycarbonyl chloride and then analyzed by a high-performance liquid Chromatograph equipped with a fluorescence detector or photo-diode array detector. The overall recoveries from spiked samplers were 86-99 and 88-99% for MEA and DEA, respectively. The recovery after 5 days of storage in a refrigerator exceeded 95%. The overall limits of quantitation were 0.750 and 0.100 jug/sample for MEA and DEA, respectively. The relative standard deviations, which represent the overall reproducibility defined as precision, were 0.3-1.6 and 0.4-5.7% for MEA and DEA, respectively. The proposed method enables 4 hr personal exposure monitoring of MEA and DEA at concentrations equaling 1/3,000-2 times the threshold limit value-time-weighted average (TLV-TWA: 3 ppm for MEA, 1 mg/cu m) for DEA) adopted by the American Conference of Governmental Industrial Hygienists and also by the Japan Society for Occupational Health. The method is useful for estimating worker exposure to MEA and DEA.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air sensitive.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15
1. Boronic acids can be protected as cyclic boronates which are generally high-melting crystalline solids: J. Am. Chem. Soc., 77, 2491 (1955). NMR evidence has been presented indicating that derivatives of this type have a transannular B-N bond: J. Organomet. Chem., 246, 213 (1983).
2. For use in the modification of a boronic acid cleft in formation of a sodium-saccharide cotransporter, see: J. Org. Chem., 60, 2147 (1995). For use of the butyl cyclic boronate in the formation of a chiral dioxaborolane ligand, see: Org. Synth., 76, 86 (1998). See also Appendix 6.
3. Hickman, D. A.; Mosner, K.; Ringer, J. W. A continuous diethanolamine dehydrogenation fixed bed catalyst and reactor system. Chem. Eng. J. 2015, 278, 447-453.
4. Bezgin, F.; Ayaz, N.; Demirelli, K. Synthesis, characterization, and dielectric properties of polymers functionalized with coumarone and diethanolamine. J. Appl. Polym. Sci. 2015, 132 (26), 42164.
5. Davarpanah, M.; Ahmadpour, A.; Rohani-Bastami, T.; Dabir, H. Synthesis and application of diethanolamine-functionalized polystyrene as a new sorbent for the removal of p-toluenesulfonic acid from aqueous solution. J. Ind. Eng. Chem. 2015, 30, 281-288.

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